

Solubility and stability of L-Glutamic acid ymethyl ester

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An In-depth Technical Guide to the Solubility and Stability of L-Glutamic Acid y-Methyl Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. L-Glutamic acid y-methyl ester, a key derivative of L-glutamic acid, serves as a vital building block in the synthesis of peptides and various bioactive molecules.[1] Its unique structure enhances characteristics like solubility and stability, making it a valuable compound in drug formulation and delivery systems.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility and stability of L-Glutamic acid y-methyl ester, presenting quantitative data, detailed experimental protocols, and key chemical pathways.

Core Physicochemical Properties



Property	Value	Reference
CAS Number	1499-55-4	[1][4][5][6]
Molecular Formula	C ₆ H ₁₁ NO ₄	[1][6]
Molecular Weight	161.16 g/mol	[1][4][6]
Appearance	White to off-white powder or crystal	[1][6]
Melting Point	~182 °C (with decomposition)	[5][6]
Storage	Store at 0-8 °C or Room Temperature, in a dark place under an inert atmosphere.	[1][6]

Solubility Profile

The esterification of the γ -carboxyl group significantly alters the solubility profile of L-glutamic acid, enhancing its solubility in a wider range of solvents compared to the parent amino acid.[1] [2] The parent L-glutamic acid is noted to be insoluble in solvents like methanol, ethanol, and acetone, whereas the γ -methyl ester derivative is soluble in these and other organic solvents. [6][7]

Quantitative Solubility Data

A comprehensive study by Wang et al. (2021) systematically measured the mole fraction solubility (x_1) of L-Glutamic acid y-methyl ester in twelve different solvents across a temperature range of 283.15 K to 323.15 K.[8][9] The data reveals that solubility is highest in water and positively correlates with temperature in all tested solvents.[8][9]

Table 1: Mole Fraction Solubility (x_1) of L-Glutamic Acid y-Methyl Ester in Various Solvents at Different Temperatures (K)



Temperat ure (K)	Water	Methanol	Ethanol	1- Propanol	2- Propanol	Acetone
283.15	0.02704	0.00078	0.00021	0.00013	0.00010	0.00020
288.15	0.02931	0.00086	0.00024	0.00014	0.00011	0.00022
293.15	0.03173	0.00095	0.00026	0.00016	0.00012	0.00024
298.15	0.03433	0.00104	0.00029	0.00018	0.00013	0.00026
303.15	0.03712	0.00114	0.00032	0.00020	0.00014	0.00028
308.15	0.04011	0.00125	0.00035	0.00022	0.00016	0.00031
313.15	0.04332	0.00138	0.00039	0.00024	0.00018	0.00033
318.15	0.04677	0.00151	0.00043	0.00027	0.00020	0.00036
323.15	0.05048	0.00166	0.00047	0.00030	0.00022	0.00039

Temperat ure (K)	2- Butanone	Acetonitri le	1,4- Dioxane	Ethyl Acetate	n-Hexane	Dichloro methane
283.15	0.00011	0.00014	0.00023	0.00007	0.00002	0.00003
288.15	0.00012	0.00015	0.00025	0.00008	0.00002	0.00004
293.15	0.00013	0.00017	0.00027	0.00009	0.00002	0.00004
298.15	0.00015	0.00019	0.00030	0.00010	0.00002	0.00005
303.15	0.00016	0.00021	0.00033	0.00011	0.00003	0.00006
308.15	0.00018	0.00023	0.00036	0.00012	0.00003	0.00007
313.15	0.00020	0.00025	0.00039	0.00014	0.00003	N/A
318.15	0.00022	0.00028	0.00043	0.00015	0.00004	N/A
323.15	0.00024	0.00031	0.00047	0.00017	0.00004	N/A

Data extracted from J. Chem. Eng. Data 2021, 66, 11, 4213-4222.[8][9]



Stability Profile

The stability of L-Glutamic acid γ-methyl ester is influenced by temperature, pH, and the presence of oxidative agents. The primary degradation pathways involve hydrolysis of the ester bond and intramolecular cyclization, a reaction well-documented for the parent L-glutamic acid and related compounds.

pH Stability

The stability of amino acids and their esters is highly pH-dependent. For L-glutamic acid, conversion to pyroglutamic acid is a significant degradation pathway at intermediate pH values (e.g., pH 2-3), while stability is greater at very low or high pH.[10] For the ester, two main reactions can be anticipated under aqueous conditions:

- Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding L-glutamic acid and methanol. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible compared to the reversible acid-catalyzed reaction.[11]
- Intramolecular Cyclization: Similar to the parent compound, the ester can undergo cyclization to form pyroglutamic acid, particularly under acidic conditions and/or upon heating.

Table 2: Summary of pH-Dependent Stability

Condition	Primary Degradation Pathway	Expected Rate
Acidic (pH < 4)	Ester Hydrolysis, Intramolecular Cyclization to Pyroglutamic Acid	Moderate to High
Neutral (pH 5-8)	Slow Ester Hydrolysis	Low; represents the region of maximum stability.[12]
Basic (pH > 8)	Ester Hydrolysis (Saponification)	High

Thermal Stability



L-Glutamic acid γ-methyl ester decomposes at its melting point of approximately 182°C.[5][6] Thermal degradation studies on the parent L-glutamic acid show that at elevated temperatures (185-280°C), it decomposes into products such as pyroglutamic acid, succinimide, and pyrrolidone.[13] Pyrolysis at even higher temperatures can yield succinimide, pyrrole, acetonitrile, and 2-pyrrolidone.[13][14] It is expected that the ester would follow similar degradation pathways involving cyclization and decarboxylation, in addition to reactions involving the ester group itself.

Experimental Protocols

Protocol for Solubility Determination (Static Gravimetric Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9][15][16][17]

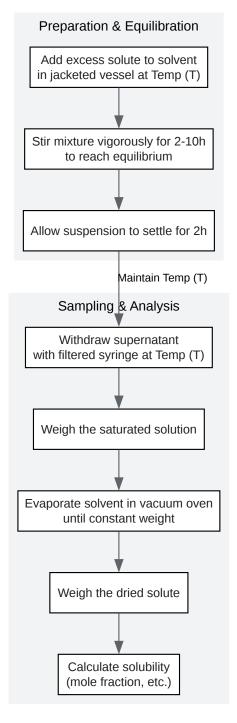
Methodology:

- Preparation: Add an excess amount of L-Glutamic acid γ-methyl ester to a known mass of the selected solvent in a jacketed glass vessel maintained at a constant temperature by a thermostatic water bath.
- Equilibration: Stir the suspension vigorously for a sufficient time (e.g., 2-10 hours) to ensure solid-liquid equilibrium is reached.
- Settling: Stop the stirring and allow the suspension to settle for several hours (e.g., 2 hours) at the constant temperature, permitting the undissolved solid to precipitate.
- Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant
 using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. The
 syringe should be fitted with a filter (e.g., 0.45 μm) to remove any fine particles.
- Analysis: Transfer the filtered aliquot to a pre-weighed container. Determine the mass of the solution.
- Drying: Evaporate the solvent by drying the container in a vacuum oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved.[8]



 Calculation: The mass of the dissolved solute and the initial mass of the solvent are used to calculate the solubility, typically expressed as a mole fraction or g/100mL.

Workflow for Gravimetric Solubility Measurement





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Fig 1. Workflow for Gravimetric Solubility Measurement.

Protocol for Stability Analysis (HPLC-UV/MS)

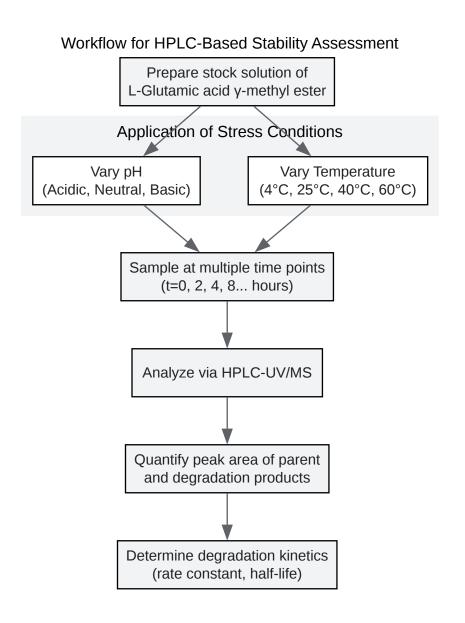
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the stability of pharmaceutical compounds by separating and quantifying the parent compound from its degradation products.[18][19]

Methodology:

- Sample Preparation: Prepare stock solutions of L-Glutamic acid γ-methyl ester in a suitable solvent (e.g., water or a buffered solution).
- Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
 - pH: Adjust the pH of the solutions using HCl (for acidic conditions, e.g., pH 1-3) or NaOH (for basic conditions, e.g., pH 9-12). Maintain a control at neutral pH.
 - Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition. Quench any ongoing reaction if necessary (e.g., by neutralization or cooling).
- HPLC Analysis:
 - Column: Use a suitable reversed-phase (e.g., C18) or HILIC column for separation.
 - Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[18]
 - Detection: Use a UV detector (e.g., at 210 nm) for quantification. A Mass Spectrometer (MS) can be coupled to the HPLC (LC-MS) to identify the mass of the parent compound and any degradation products, confirming their identity.[18]



Data Analysis: Quantify the peak area of L-Glutamic acid γ-methyl ester at each time point.
 The decrease in the peak area over time is used to determine the degradation kinetics (e.g., rate constant and half-life) under each stress condition. Plot the percentage of remaining compound versus time.



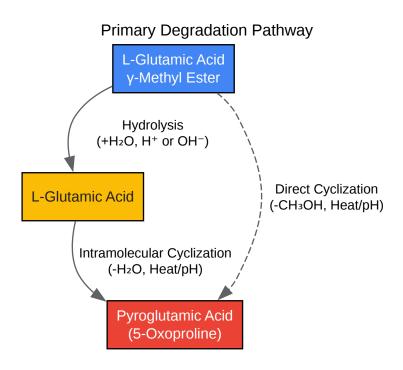
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Fig 2. Workflow for HPLC-Based Stability Assessment.



Key Degradation Pathway

The most relevant degradation pathway for both L-glutamic acid and its esters in aqueous solution is the intramolecular cyclization to form pyroglutamic acid (5-oxoproline). This reaction is a dehydration/condensation reaction that is favored by heat and non-neutral pH conditions.



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Fig 3. Primary Degradation Pathway.

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